tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a butylsulfamoyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The tert-butyl group is introduced through tert-butylation reactions, often using tert-butyl chloride in the presence of a base. The butylsulfamoyl group can be introduced via sulfonamide formation, using reagents such as butylamine and sulfonyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form alcohols or ketones.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or butylsulfamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyl group can yield tert-butyl alcohol, while reduction of the sulfonamide group can produce butylamine.
Scientific Research Applications
tert-Butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The sulfonamide group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate
- tert-Butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate
- tert-Butyl (3R)-3-(propylsulfamoyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate is unique due to the presence of the butylsulfamoyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs.
Properties
CAS No. |
2567488-84-8 |
---|---|
Molecular Formula |
C13H26N2O4S |
Molecular Weight |
306.4 |
Purity |
95 |
Origin of Product |
United States |
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